5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide
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Overview
Description
5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a furan ring, a sulfonyl group, and various benzyl and methylthio substituents, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-dicarbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base like pyridine.
Attachment of the 2-Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the 2-fluorobenzyl group is attached to the sulfonyl group.
Formation of the Carboxamide: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methylthio groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The benzyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Biology
Biologically, it may be studied for its potential interactions with enzymes or receptors, providing insights into its bioactivity and potential therapeutic uses.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, it might be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide would depend on its specific interactions with biological targets. It could interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide
- 5-(((2-bromobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-(((2-fluorobenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this particular molecule potentially more effective in its applications.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylsulfonylmethyl]-N-[(4-methylsulfanylphenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S2/c1-28-18-9-6-15(7-10-18)12-23-21(24)20-11-8-17(27-20)14-29(25,26)13-16-4-2-3-5-19(16)22/h2-11H,12-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGRCENRNPIVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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